N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that belongs to the class of diazepanes and pyrimidines. This compound is characterized by its unique structure, which includes a diazepane ring and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-butyl-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-2-3-10-21-16(25)12-24-11-14(6-9-17(24)26)19-22-18(23-27-19)13-4-7-15(20)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZCBAGTZIBAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the diazepane ring and the subsequent attachment of the pyrimidine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or platinum, can also enhance the reaction rates and yields. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has demonstrated potential as a lead compound in drug development. Its structural features suggest activity against various biological targets:
Anticancer Activity
In studies evaluating anticancer properties, compounds containing oxadiazole and dihydropyridine moieties have shown significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives similar to this compound exhibited percent growth inhibitions (PGIs) of up to 86% against specific tumor cell lines like SNB-19 and OVCAR-8 .
Anti-inflammatory Effects
Molecular docking studies have indicated that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests that N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide could be explored for anti-inflammatory drug development.
Materials Science
The unique electronic and optical properties of N-butyl derivatives make them candidates for the development of new materials. Research has indicated that compounds with oxadiazole structures can be used in:
Organic Light Emitting Diodes (OLEDs)
Due to their photoluminescent properties, oxadiazoles are being investigated for use in OLED technology . The incorporation of such compounds into polymer matrices could enhance the performance of light-emitting devices.
Sensors
The ability of oxadiazole derivatives to interact with metal ions positions them as potential materials for sensor applications in environmental monitoring and diagnostics .
Organic Synthesis
N-butyl derivatives can serve as versatile building blocks in organic synthesis. Their complex structure allows for:
Synthesis of Novel Compounds
The compound can be utilized to synthesize more complex molecules through various reactions such as Suzuki-Miyaura coupling or Hantzsch pyridine synthesis. This versatility is valuable in developing new pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized several oxadiazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that certain compounds showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: In Silico Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of N-butyl derivatives to various biological targets. These studies provide insights into the mechanism of action and guide further optimization efforts for enhanced efficacy .
Mechanism of Action
The mechanism of action of N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione
- 2,4,6-Tri-substituted-1,3,5-triazines
- 3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium
Uniqueness
N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide stands out due to its unique combination of a diazepane ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring and a dihydropyridine moiety. Its molecular formula is with a molecular weight of 440.9 g/mol. The structural features contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Oxadiazole Ring : This moiety has been shown to interact with metal ions and can participate in hydrogen bonding and π-π stacking interactions with enzymes and receptors.
- Dihydropyridine Moiety : This part of the molecule is implicated in modulating the activity of several metabolic enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmission.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds possess strong inhibitory effects against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities:
| Enzyme | Activity Level |
|---|---|
| Acetylcholinesterase | Strong Inhibition |
| Urease | Moderate to Strong |
These findings indicate that the compound could be beneficial in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and other neurological disorders .
Anti-inflammatory Effects
In vivo studies have shown that oxadiazole derivatives exhibit anti-inflammatory properties. For example, compounds similar to this compound were evaluated using the carrageenan-induced rat paw edema model, demonstrating significant reductions in inflammation . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to N-butyl derivatives:
- Antibacterial Screening : A study synthesized various oxadiazole derivatives and found that certain compounds displayed moderate to strong antibacterial activity against multiple strains . The presence of the chlorophenyl group was noted to enhance this activity.
- Docking Studies : Molecular docking simulations have illustrated how these compounds interact with target proteins at the atomic level. The binding affinities were assessed against known inhibitors, revealing promising results for drug design .
- Pharmacokinetics : The pharmacokinetic profile of similar oxadiazole compounds indicates good metabolic stability and bioavailability. For instance, one study reported a half-life (T1/2) of 1.63 hours for an oxadiazole derivative .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation for the 1,2,4-oxadiazole moiety and nucleophilic substitution for the acetamide group. Key steps include:
- Oxadiazole Formation : Use nitrile oxide intermediates reacting with chlorophenyl-substituted amidoximes under microwave-assisted conditions (80–100°C, 30–60 min) to improve regioselectivity .
- Pyridinone Ring Construction : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, optimizing catalyst loading (1–5 mol%) and solvent systems (DMSO/H2O mixtures) .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm substituent positions, with DEPT-135 for carbon hybridization analysis.
- FTIR : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹ for oxadiazole, N-H stretch at ~3300 cm⁻¹ for acetamide) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers assess purity, and what analytical standards should be applied?
- Methodological Answer :
- HPLC-DAD : Use a validated method with a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (70:30 acetonitrile/water), and UV detection at 254 nm. Compare retention times to certified reference materials.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents (<0.1% w/w) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation of Computational Models : Re-run density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to verify HOMO-LUMO gaps and molecular electrostatic potential (MESP) maps. Compare with experimental FTIR and UV-Vis spectra .
- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition IC₅₀) across multiple concentrations to identify non-linear activity trends caused by aggregation or solubility issues.
- Solubility Optimization : Use co-solvents (DMSO/PBS mixtures) or nanoformulation to improve bioavailability and align with predicted ligand-receptor interactions .
Q. How can reaction conditions be optimized for the 1,2,4-oxadiazole moiety’s yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, CuI, or FeCl₃ catalysts in varying ratios (1–10 mol%) to minimize byproducts (e.g., tetrazole isomers).
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ionic liquids ([BMIM][BF₄]) to enhance cyclization efficiency.
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track nitrile oxide intermediate consumption and adjust reaction time/temperature dynamically .
Q. What methodologies enable structure-activity relationship (SAR) studies for pyridinone and acetamide modifications?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on chlorophenyl, alkyl chains on butyl-acetamide) via parallel combinatorial chemistry.
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays.
- 3D-QSAR Modeling : Apply CoMFA or CoMSIA to correlate structural descriptors (logP, polar surface area) with activity data, validated by leave-one-out cross-validation (q² > 0.5) .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity across studies be addressed?
- Methodological Answer :
- Purity Reassessment : Re-analyze batches via LC-MS to rule out impurities (>99% purity required for SAR studies).
- Assay Standardization : Validate cell-based assays with positive controls (e.g., staurosporine for kinase inhibition) and normalize data to internal standards.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers and contextualize results within experimental error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
